2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

Catalog No.
S542296
CAS No.
87578-98-1
M.F
C28H36N4O6
M. Wt
524.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trim...

CAS Number

87578-98-1

Product Name

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

IUPAC Name

(2S)-2-amino-N-[[(1R,2S,10R,13S)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

Molecular Formula

C28H36N4O6

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16-,18-,19-,22-/m0/s1

InChI Key

AZDDAJXLYMVMAW-FKTFMUQYSA-N

SMILES

CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

solubility

Soluble in DMSO

Synonyms

Safracin A; Y-16760

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4C[C@H](C2)N3C)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

The exact mass of the compound 2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is 524.2635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is a complex organic compound characterized by its intricate structure that includes multiple functional groups such as amino, hydroxy, and methoxy groups. The compound has a molecular formula of C28H36N4O7 and a molecular weight of approximately 549.6 g/mol. Its unique pentacyclic framework contributes to its potential biological activities and chemical reactivity.

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Sodium borohydride.
  • Various catalysts to facilitate substitution reactions.

Major Products Formed

The products formed depend on the specific conditions used. For example:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction may produce amine derivatives.

Research indicates that 2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide exhibits potential biological activities including:

  • Antimicrobial properties: Demonstrated effectiveness against various bacterial strains.
  • Anticancer activity: Investigated for its ability to inhibit cancer cell proliferation.

The synthesis of this compound can be achieved through several methods:

Synthetic Routes

  • Cyanoacetylation of Amines: Involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions.
  • Solvent-Free Reactions: Direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound efficiently.

Industrial Production Methods

Industrial methods may utilize specific catalysts or solvent-free conditions to enhance yield and purity.

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide has diverse applications in:

  • Chemistry: As a precursor for synthesizing various heterocyclic compounds.
  • Biology: Studied for potential therapeutic applications in treating diseases.
  • Industry: Used in pharmaceutical production and other chemical products.

Research on interaction studies involving this compound focuses on its binding affinity with biological targets and its mechanism of action against microbial and cancer cells. These studies help elucidate its pharmacological properties and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide:

Compound NameMolecular FormulaUnique Features
Safracin AC28H36N4O6Similar pentacyclic structure; studied for antimicrobial activity .
Safracin BC28H36N4O7Contains similar functional groups; investigated for anticancer properties .

These compounds are notable for their structural complexity and potential biological activities that mirror those of 2-amino-N-[...]. The unique combination of functional groups in 2-amino-N-[...] sets it apart in terms of specific reactivity and biological efficacy compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

524.26348488 g/mol

Monoisotopic Mass

524.26348488 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22W88942A5

Wikipedia

Safracin a

Dates

Last modified: 02-18-2024
1: Okumoto T, Kawana M, Nakamura I, Ikeda Y, Isagai K. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice. J Antibiot (Tokyo). 1985 Jun;38(6):767-71. PubMed PMID: 4019320.
2: Ikeda Y, Matsuki H, Ogawa T, Munakata T. Safracins, new antitumor antibiotics. II. Physicochemical properties and chemical structures. J Antibiot (Tokyo). 1983 Oct;36(10):1284-9. PubMed PMID: 6643278.
3: Ikeda Y, Idemoto H, Hirayama F, Yamamoto K, Iwao K, Asao T, Munakata T. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation. J Antibiot (Tokyo). 1983 Oct;36(10):1279-83. PubMed PMID: 6417094.
4: Ikeda Y, Shimada Y, Honjo K, Okumoto T, Munakata T. Safracins, new antitumor antibiotics. III. Biological activity. J Antibiot (Tokyo). 1983 Oct;36(10):1290-4. PubMed PMID: 6358171.

Explore Compound Types